molecular formula C7H8N2O3 B2493083 4,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 22934-13-0

4,6-dimethyl-3-nitropyridin-2(1H)-one

Cat. No. B2493083
CAS RN: 22934-13-0
M. Wt: 168.152
InChI Key: NACUUHJKIYEVFA-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-nitropyridin-2(1H)-one, also known as DMNP, is an organic compound belonging to the class of nitropyridines. It is a yellow-orange crystalline solid that is insoluble in water and has a molecular weight of 171.1 g/mol. DMNP is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied extensively in scientific research applications.

Scientific Research Applications

Solubility Enhancement and Drug Development

  • Ultrasound-Assisted Solubility Enhancement : Ultrasound irradiation has been used to enhance the solubility of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is an inhibitor of the Mycobacterium tuberculosis enzyme. This approach has shown significant reductions in reaction times and uses renewable solvents like ethanol, marking a step forward in drug development processes (Machado et al., 2013).

Characterization and Molecular Analysis

  • Density Functional Theory Calculations : Studies have been conducted to characterize similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory (DFT). These studies provide insights into molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges, contributing to a deeper understanding of related nitropyridine compounds (Yıldırım et al., 2011).

Complexation Studies

  • Complexation with Metals : Research into the complexation of similar compounds, such as 3-amino-6,6′-dimethyl-2,2′-bipyridine, with metals like CdII, CuI, and ZnII, has been explored. These complexes have implications for the development of new materials and potential pharmaceutical applications (Long et al., 1993).

Nonlinear Optical Applications

  • Potential in Nonlinear Optical Applications : Compounds like N-alkyl-2,6-dimethyl-4(1H)-pyridinones have been identified as potential candidates for nonlinear optical applications, particularly in generating blue-green laser radiation. Their physical properties like surface damage thresholds, microhardness, and thermal transport have been studied for this purpose (Manivannan et al., 2008).

Cycloaddition Reactions

  • 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, closely related to 4,6-dimethyl-3-nitropyridin-2(1H)-one, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are significant in synthetic chemistry for producing a variety of compounds (Holt & Fiksdahl, 2007).

properties

IUPAC Name

4,6-dimethyl-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACUUHJKIYEVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl nitroacetate (80.0 g, 601 mmol) in ammonium hydroxide (25% NH3 in water, 400 mL) was stirred at room temperature for 3 days, and then the solution was concentrated by air-drying. The residue was dissolved in water (450 mL). To the solution was added 2,4-pentanedione (73.1 g, 730 mmol), pyridine (16.2 mL, 200 mmol) and acetic acid (11.4 mL, 200 mmol), and the mixture was stirred for an additional 7 days. The resulting precipitates were collected by filtration and dried under reduced pressure to give 35.0 g (35%) of the title compound as yellow solids: 1H-NMR (DMSO-D6) δ 12.44 (1H, br. s), 6.06 (1H, s), 2.19 (3H, s), 2.13 (3H, s).
Name
ethyl nitroacetate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Yield
35%

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